molecular formula C18H26N2O3 B2890109 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2309556-50-9

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2890109
CAS No.: 2309556-50-9
M. Wt: 318.417
InChI Key: DTZUDCOQXHFYRI-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a methoxyphenyl group and a methoxypyrrolidinyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified by silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxyphenyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a methoxyphenyl group and a piperazine ring, similar to the piperidine ring in our compound.

Uniqueness

1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and potential biological interactions.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-15-9-12-20(13-15)14-7-10-19(11-8-14)18(21)16-5-3-4-6-17(16)23-2/h3-6,14-15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZUDCOQXHFYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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